![molecular formula C14H13ClN2O2 B1293392 N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide CAS No. 946682-56-0](/img/structure/B1293392.png)
N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide
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Overview
Description
“N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C14H13ClN2O2 .
Molecular Structure Analysis
The molecular structure of “N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” can be represented by the InChI code: 1S/C14H13ClN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) . The molecular weight of this compound is 276.72 .Physical And Chemical Properties Analysis
“N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” has a molecular formula of C14H13ClN2O2 and a molecular weight of 276.72 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Environmental Science
Lastly, the compound’s interaction with various environmental factors could be studied. It may serve as a model compound to understand the behavior of similar organic molecules in the environment, including their degradation pathways and persistence.
Each of these applications leverages the unique chemical structure of N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide to explore different scientific questions and develop innovative solutions across various fields of research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-(2-amino-4-chlorophenoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNJRABXVYTNMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide |
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